molecular formula C25H19ClN2O4S B5119241 N-(5-chloro-2-phenoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide

N-(5-chloro-2-phenoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide

Cat. No. B5119241
M. Wt: 478.9 g/mol
InChI Key: UXYDCXFBYVNQNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-phenoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide, also known as CP-690,550, is a small molecule inhibitor that targets the Janus kinase (JAK) family of enzymes. JAKs are involved in the signaling pathways of numerous cytokines and growth factors, making them a promising target for the treatment of various diseases. CP-690,550 has been extensively studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis.

Mechanism of Action

N-(5-chloro-2-phenoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide inhibits the activity of JAK enzymes, which are involved in the signaling pathways of numerous cytokines and growth factors. By inhibiting JAK activity, N-(5-chloro-2-phenoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide can block the downstream effects of these signaling pathways, including the production of inflammatory cytokines. This leads to a reduction in inflammation and immune system activity.
Biochemical and Physiological Effects
N-(5-chloro-2-phenoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide has been shown to reduce inflammation and immune system activity in animal models of autoimmune diseases. In addition, it has been shown to reduce the severity of symptoms in human clinical trials of rheumatoid arthritis and psoriasis. N-(5-chloro-2-phenoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide has also been shown to have a good safety profile in these trials.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-phenoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide is a potent and selective inhibitor of JAK enzymes, making it a valuable tool for studying the role of JAK signaling pathways in various diseases. However, its specificity for JAK enzymes means that it may not be effective against diseases that do not involve these pathways. In addition, the cost of N-(5-chloro-2-phenoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide may limit its use in some research settings.

Future Directions

There are several potential future directions for research on N-(5-chloro-2-phenoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide. One area of interest is the use of N-(5-chloro-2-phenoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide in combination with other drugs for the treatment of autoimmune diseases. Another area of interest is the use of N-(5-chloro-2-phenoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide in the treatment of other diseases that involve JAK signaling pathways, such as certain types of cancer. Finally, further research is needed to fully understand the long-term safety and efficacy of N-(5-chloro-2-phenoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide in humans.

Synthesis Methods

The synthesis of N-(5-chloro-2-phenoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide involves several steps, including the reaction of 2-chloro-5-nitrophenol with phenol to form 2-phenoxy-5-nitrophenol. This intermediate is then reacted with 5-chloro-2-aminobenzoic acid to form N-(5-chloro-2-phenoxyphenyl)-2-aminobenzamide. The final step involves the reaction of this intermediate with phenylsulfonyl chloride to form the target molecule, N-(5-chloro-2-phenoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide.

Scientific Research Applications

N-(5-chloro-2-phenoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide has been extensively studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis. It has also shown promise in the treatment of inflammatory bowel disease and multiple sclerosis. In addition, N-(5-chloro-2-phenoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide has been studied for its potential use in preventing transplant rejection.

properties

IUPAC Name

4-(benzenesulfonamido)-N-(5-chloro-2-phenoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN2O4S/c26-19-13-16-24(32-21-7-3-1-4-8-21)23(17-19)27-25(29)18-11-14-20(15-12-18)28-33(30,31)22-9-5-2-6-10-22/h1-17,28H,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYDCXFBYVNQNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-phenoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide

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